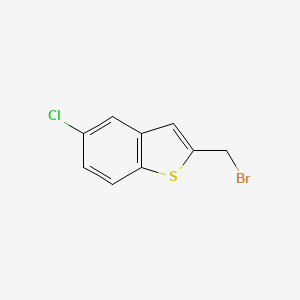

2-(Bromomethyl)-5-chloro-1-benzothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQJFFDCDCIHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545714 | |

| Record name | 2-(Bromomethyl)-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99592-53-7 | |

| Record name | 2-(Bromomethyl)-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(Bromomethyl)-5-chloro-1-benzothiophene

Abstract: 2-(Bromomethyl)-5-chloro-1-benzothiophene is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in introducing the 5-chloro-1-benzothiophen-2-yl)methyl moiety into larger molecular scaffolds. The development of novel therapeutics and functional materials hinges on the unambiguous structural confirmation of such intermediates. This technical guide provides a comprehensive analysis of the essential spectroscopic data required to identify and characterize this compound with high fidelity. We present a detailed, predictive framework for its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) signatures, grounded in established principles and data from analogous structures. This document is intended to serve as a practical resource for researchers, offering not only interpreted data but also field-proven protocols and the causal reasoning behind the analytical workflows.

Synthesis Context and Rationale for Characterization

The most common synthetic route to this compound involves the radical bromination of the corresponding 5-chloro-2-methyl-1-benzothiophene precursor. This reaction is typically performed using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.

Understanding this synthetic pathway is critical for the analytical chemist. The primary analytical objectives are:

-

Confirmation of Product Formation: Verifying the successful installation of the bromine atom on the methyl group.

-

Regiochemical Purity: Ensuring that bromination has not occurred on the aromatic ring, which is a possible side reaction under certain conditions.

-

Purity Assessment: Quantifying the presence of unreacted starting material or dibrominated byproducts.

Robust spectroscopic characterization is the only way to address these objectives conclusively.

Integrated Spectroscopic Analysis Workflow

Caption: Integrated workflow for synthesis, purification, and spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and chemical environment of atoms in the molecule. All predicted shifts are relative to Tetramethylsilane (TMS) at δ 0.00 ppm in a deuterated chloroform (CDCl₃) solvent.

Structure and Atom Numbering:

¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum provides direct evidence for the benzylic bromination and the substitution pattern on the aromatic rings.

-

δ ~7.78 (d, 1H, J ≈ 8.6 Hz, H-7): This doublet corresponds to the proton at the C-7 position. It is coupled only to H-6, resulting in a simple doublet. Its downfield shift is characteristic of protons on the benzene ring of the benzothiophene system.

-

δ ~7.69 (d, 1H, J ≈ 2.0 Hz, H-4): This signal is assigned to the H-4 proton. It appears as a doublet due to coupling with H-6. The small coupling constant is typical for a meta-relationship. The deshielding is caused by its proximity to the electron-withdrawing chloro group and the fused thiophene ring.

-

δ ~7.33 (s, 1H, H-3): The proton on the thiophene ring (H-3) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.

-

δ ~7.28 (dd, 1H, J ≈ 8.6, 2.0 Hz, H-6): This doublet of doublets is characteristic of the H-6 proton, which is coupled to both H-7 (large ortho coupling) and H-4 (small meta coupling).

-

δ ~4.85 (s, 2H, -CH₂Br): The appearance of a singlet integrating to two protons in this region (typically δ 4.5-5.0 ppm) is the most definitive evidence of successful benzylic bromination.[1][2] The singlet nature confirms the absence of adjacent protons. Its downfield position is due to the combined electron-withdrawing effects of the adjacent bromine atom and the benzothiophene ring system.

¹³C NMR Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton of the molecule, confirming the presence of all nine unique carbon atoms.

-

δ ~141.5 (C-7a), ~138.0 (C-3a): These signals correspond to the two quaternary carbons at the ring fusion.

-

δ ~139.8 (C-2): This downfield quaternary carbon signal is assigned to C-2, which is bonded to both the sulfur atom and the bromomethyl group.

-

δ ~131.5 (C-5): The quaternary carbon directly attached to the chlorine atom. Its chemical shift is significantly influenced by the halogen substituent.

-

δ ~128.0 (C-6), ~125.5 (C-4), ~123.0 (C-7): These peaks represent the protonated carbons of the benzene ring.

-

δ ~124.5 (C-3): The protonated carbon of the thiophene ring.

-

δ ~29.5 (-CH₂Br): This upfield signal is characteristic of the bromomethyl carbon.[1] Its chemical shift is a key indicator of the -CH₂Br group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.[3]

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, which are critical for confirming the molecular formula.

-

Molecular Ion (M⁺·): The molecular formula is C₉H₆BrClS. The key diagnostic feature is the isotopic pattern of the molecular ion peak.

-

Bromine has two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

-

Chlorine has two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

-

This combination results in a characteristic cluster of peaks for the molecular ion:

-

m/z ~258: [C₉H₆⁷⁹Br³⁵ClS]⁺ (Base peak in the cluster)

-

m/z ~260: Contribution from [C₉H₆⁸¹Br³⁵ClS]⁺ and [C₉H₆⁷⁹Br³⁷ClS]⁺

-

m/z ~262: [C₉H₆⁸¹Br³⁷ClS]⁺

-

-

The relative intensity of these peaks provides a high-confidence confirmation of the presence of one Br and one Cl atom.

-

-

Key Fragmentation Pattern: The primary fragmentation pathway involves the loss of the bromine atom, which is a good leaving group, to form a highly stable, resonance-delocalized carbocation.

-

[M-Br]⁺ at m/z ~179/181: This fragment corresponds to the (5-chloro-1-benzothiophen-2-yl)methyl cation. It will still exhibit a ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl. This is often the most abundant fragment in the spectrum.

-

Caption: Primary fragmentation pathway in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Ionization: Use standard Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns that are useful for structural elucidation.

-

Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

-

Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster and the key fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

~3100-3050 cm⁻¹ (weak): Aromatic C-H stretching vibrations from the benzothiophene ring system.

-

~2960-2925 cm⁻¹ (weak): Aliphatic C-H stretching from the -CH₂- group.

-

~1580-1450 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic rings. These bands confirm the presence of the aromatic core.

-

~880-800 cm⁻¹ (strong): Aromatic C-H out-of-plane bending. The specific frequency in this region is diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.

-

~800-600 cm⁻¹ (medium): C-Cl stretching vibration.

-

~650-550 cm⁻¹ (medium): C-Br stretching vibration. The presence of bands in the lower frequency region for C-Cl and C-Br provides strong evidence for the halogens.[4]

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

-

Sample Preparation: Place a small, representative amount of the purified solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.[3]

Summary of Spectroscopic Data

The following tables summarize the key predictive data for the unambiguous identification of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data (CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |

|---|---|---|---|

| -CH₂Br | ~4.85 (s, 2H) | ~29.5 | Key indicator of benzylic bromination. |

| H-3 / C-3 | ~7.33 (s, 1H) | ~124.5 | Thiophene ring CH. |

| H-4 / C-4 | ~7.69 (d, 1H) | ~125.5 | Meta coupling to H-6. |

| C-5 | - | ~131.5 | Carbon bearing the chloro substituent. |

| H-6 / C-6 | ~7.28 (dd, 1H) | ~128.0 | Ortho and meta coupling. |

| H-7 / C-7 | ~7.78 (d, 1H) | ~123.0 | Ortho coupling to H-6. |

| C-2 | - | ~139.8 | Quaternary carbon of the thiophene ring. |

| C-3a | - | ~138.0 | Quaternary bridgehead carbon. |

| C-7a | - | ~141.5 | Quaternary bridgehead carbon. |

Table 2: Predicted Mass Spectrometry and IR Data

| Technique | Value | Assignment / Interpretation |

|---|---|---|

| MS (EI) | m/z ~258, 260, 262 | Molecular Ion (M⁺·) with characteristic Br/Cl isotopic pattern. |

| m/z ~179, 181 | [M-Br]⁺ fragment with Cl isotopic pattern. | |

| IR (ATR) | ~3100-3050 cm⁻¹ | Aromatic C-H stretch. |

| ~1580-1450 cm⁻¹ | Aromatic C=C stretch. | |

| ~880-800 cm⁻¹ | C-H out-of-plane bending (diagnostic of substitution). |

| | ~650-550 cm⁻¹ | C-Br stretch. |

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. The definitive ¹H NMR singlet at ~4.85 ppm confirms the bromomethyl group, while the aromatic proton signals elucidate the substitution pattern. Mass spectrometry validates the molecular formula through the unique isotopic signature of the molecular ion, and IR spectroscopy confirms the presence of the key functional groups. This integrated analytical approach provides a self-validating system, ensuring the high fidelity required for advanced research and development applications.

References

-

A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic Chemistry Frontiers. [Link]

-

Supporting information - The Royal Society of Chemistry. Physical Chemistry Chemical Physics. [Link]

-

Supplementary Material for - Figshare. Figshare. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. National Center for Biotechnology Information. [Link]

-

Benzothiophene synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Synthesis of 2-Bromomethyl-5-bromothiophene? - ResearchGate. ResearchGate. [Link]

-

3-Bromomethyl-5-chloro-2-benzothiophene - ResearchGate. ResearchGate. [Link]

-

Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Pressbooks. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Bromomethyl)-5-chloro-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-5-chloro-1-benzothiophene is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics, which govern its interactions with biological targets and its solid-state packing. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, synthesizing data from analogous systems and outlining robust experimental and computational workflows for its detailed characterization. We delve into the subtle interplay of steric and electronic effects that dictate the orientation of the reactive bromomethyl group, a critical factor for its application in targeted synthesis.

Introduction: The Significance of Conformation in Benzothiophene-Based Molecules

The benzothiophene scaffold is a prominent feature in numerous pharmacologically active agents and organic electronic materials.[1] The biological activity and material properties of these compounds are not solely determined by their chemical formula and connectivity, but critically by their three-dimensional architecture. Conformational isomers, or conformers, can exhibit vastly different binding affinities for protein targets and distinct electronic properties. For a molecule like this compound, the orientation of the bromomethyl group relative to the planar benzothiophene core is a key conformational variable that influences its reactivity and intermolecular interactions. Understanding and controlling this conformation is therefore paramount for rational drug design and the engineering of advanced materials.

Core Molecular Structure

The foundational structure of this compound consists of a planar, bicyclic benzothiophene ring system. This core is a fusion of a benzene ring and a thiophene ring.[2] The planarity of this aromatic system is a defining feature, though minor deviations can occur with substitution.[2] The key substituents that modulate its properties are a chloro group at the 5-position of the benzene ring and a bromomethyl group at the 2-position of the thiophene ring.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₆BrClS | [3] |

| Molecular Weight | 261.57 g/mol | [3] |

| Core Ring System | Benzothiophene | [2] |

| Key Substituents | 2-(Bromomethyl), 5-chloro | N/A |

| Predicted Planarity | Largely planar aromatic core | [2][4] |

Conformational Analysis: The Rotational Freedom of the Bromomethyl Group

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the bromomethyl group to the benzothiophene ring (the C2-C(methyl) bond). The orientation of this group relative to the sulfur atom in the thiophene ring is of particular interest. Two principal, near-planar conformations can be envisaged: the s-cis (or syn) and s-trans (or anti) conformers, where the bromine atom is oriented towards or away from the sulfur atom, respectively.

The rotational barrier between these conformers is influenced by a delicate balance of several factors:

-

Steric Hindrance: The van der Waals radii of the bromine and sulfur atoms, as well as the adjacent hydrogen at the 3-position, create steric repulsion that disfavors eclipsed conformations and influences the energy minima. In analogous 2-substituted benzoyl benzothiophenes, steric factors are known to cause deviations from planarity.[5]

-

Electronic Effects: The electron-withdrawing nature of the bromine and chlorine atoms, and the electron-donating character of the sulfur atom, influence the electron distribution within the molecule.[6][7] These electronic interactions can lead to attractive or repulsive forces that stabilize or destabilize certain conformations. For instance, studies on aroyl derivatives of thiophene suggest the presence of attractive interactions between the sulfur and oxygen atoms in the S,O-cis conformation.[5] A similar, albeit weaker, interaction might be considered between the sulfur and the electronegative bromine atom.

-

Crystal Packing Forces: In the solid state, the conformation can be heavily influenced by intermolecular interactions, such as halogen bonding and π-π stacking, which optimize the packing density in the crystal lattice.[8][9] The conformation observed in a crystal structure may therefore represent a local energy minimum influenced by the crystalline environment, which might differ from the preferred conformation in solution.

While direct experimental data for the rotational barrier of the bromomethyl group in this specific molecule is not available, studies on related systems, such as octakis(bromomethyl)naphthalene, have determined rotational barriers for bromomethyl groups on aromatic cores to be in the range of 16.0 kcal mol⁻¹.[10] This provides a reasonable estimate for the energy required for the interconversion of conformers.

Methodologies for Definitive Conformational Elucidation

A multi-faceted approach combining experimental spectroscopy, X-ray crystallography, and computational modeling is required for a comprehensive understanding of the conformational landscape of this compound.

Experimental Workflow

Caption: Experimental and computational workflow for the conformational analysis.

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying conformation in solution.[11]

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Acquire standard 1D spectra to confirm the chemical structure.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 1D or 2D NOE experiments (NOESY or ROESY). An NOE between the protons of the bromomethyl group and the proton at the 3-position would provide strong evidence for the preferred rotational conformation.

-

Variable-Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures. Broadening or coalescence of the bromomethyl proton signals could indicate dynamic exchange between conformers on the NMR timescale, allowing for the calculation of the rotational energy barrier.[12]

-

4.1.2 Single Crystal X-ray Diffraction

This technique provides the definitive solid-state conformation.

-

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis, typically by slow evaporation from a saturated solution.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles.[4] This will reveal the conformation adopted in the crystal lattice and any significant intermolecular interactions like halogen bonding.[8][9]

-

Computational Modeling Workflow

Computational chemistry allows for the exploration of the entire conformational energy landscape.

Caption: Computational workflow for conformational mapping.

-

Protocol:

-

Initial Structure: Build the 3D structure of this compound.

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d,p) level of theory.[13][14] This involves systematically rotating the dihedral angle defining the bromomethyl group's position and calculating the energy at each step.

-

Optimization and Frequency Calculations: Identify the energy minima (stable conformers) and transition states from the PES scan. Perform full geometry optimization and frequency calculations on these structures to confirm they are true minima and to obtain their thermodynamic properties.

-

Analysis: Analyze the relative energies of the conformers to predict their populations at a given temperature. Further analysis, such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can elucidate the specific electronic interactions that stabilize each conformer.[6]

-

Conclusion

The molecular structure and conformational preferences of this compound are governed by a subtle interplay of steric and electronic effects. While the benzothiophene core provides a rigid, planar anchor, the rotational freedom of the 2-bromomethyl group defines the molecule's accessible three-dimensional shapes. Based on analogous structures, a significant rotational barrier is expected, potentially leading to distinct, observable conformers in solution and a specific, packed conformation in the solid state. The comprehensive experimental and computational workflows detailed in this guide provide a robust framework for researchers to fully characterize this important synthetic intermediate, enabling a more profound understanding of its reactivity and paving the way for its more effective application in the development of novel pharmaceuticals and functional materials.

References

-

Simaan, S., Marks, V., Gottlieb, H. E., Stanger, A., & Biali, S. E. (2003). Crystal Structure and Rotational Barrier of Octakis(bromomethyl)naphthalene. The Journal of Organic Chemistry, 68(5), 1956–1963. [Link]

-

Al-Otaibi, A. A., & Meinnel, J. J. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. Molecules, 29(12), 2894. [Link]

-

Khan, I., et al. (2020). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[10][15]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 25(1), 123. [Link]

-

Andrisano, R., et al. (1983). Conformational analysis of organic carbonyl compounds. Part 8. Conformational properties of aroyl derivatives of thiophene and benzo[b]thiophene studied by X-ray crystallography, nuclear magnetic resonance lanthanide-induced shifts spectroscopy, and MO ab initio calculations. Journal of the Chemical Society, Perkin Transactions 2, (12), 1765-1772. [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Omega. [Link]

-

Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. ChemRxiv. [Link]

-

Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. [Link]

-

An in-depth investigation of the reaction of substituted salicylaldehydes with chloroacetonitrile led to the development of new conditions for the synthesis of 2-cyanobenzofurans. ResearchGate. [Link]

-

Silva, A. S., et al. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. ResearchGate. [Link]

-

Rittner, R., & Olivato, P. R. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 62(517), 24-34. [Link]

-

Madhan, N., et al. (2023). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-. IUCrData, 8(3), x230209. [Link]

-

Smith, M. K., et al. (2021). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. The Journal of Organic Chemistry, 86(17), 11646–11655. [Link]

-

Cadoni, E., et al. (2015). Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements. ChemistryOpen, 4(2), 161–168. [Link]

-

Synthesis, characterization of novel benzothiophene. Zenodo. [Link]

-

Crystal Structure and Disorder in Benzothiophene Derivative. (2018). Juniper Publishers. [Link]

-

Yateem, A. H., & Allangawi, A. (2025). Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy of Para-substituted Anilines, Benzaldehydes, and Toluenes. Letters in Organic Chemistry, 22(11). [Link]

-

Guo, S. R., & Yuan, Y. Q. (2006). 3-Bromomethyl-5-chloro-2-benzothiophene. Acta Crystallographica Section E: Structure Reports Online, 62(1), o77–o78. [Link]

-

A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). Molecules, 29(16), 3734. [Link]

-

Rotational Barrier | Aromaticity | 365 Chemistry. (2022). YouTube. [Link]

-

Cadoni, E., et al. (2015). Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements. ChemistryOpen, 4(2), 161-8. [Link]

-

Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation. (2024). Molecules, 29(15), 3519. [Link]

-

Adsorption and reversible conformational change of a thiophene based molecule on Au(111). (2023). Scientific Reports, 13(1), 10636. [Link]

-

One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. (2016). Molecules, 21(7), 853. [Link]

-

The Influence of Regiochemistry on the Performance of Organic Mixed Ionic and Electronic Conductors. (2022). Advanced Functional Materials, 32(44), 2205510. [Link]

-

One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. (2016). Molecules, 21(7), 853. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3<i>H</i>-1-benzazepines: T… [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Conformational analysis of organic carbonyl compounds. Part 8. Conformational properties of aroyl derivatives of thiophene and benzo[b]thiophene studied by X-ray crystallography, nuclear magnetic resonance lanthanide-induced shifts spectroscopy, and MO ab initio calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. auremn.org.br [auremn.org.br]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Technical Guide: Physical and Chemical Properties of 2-(Bromomethyl)-5-chloro-1-benzothiophene

This guide details the physicochemical and chemical properties of 2-(bromomethyl)-5-chloro-1-benzothiophene , a specialized electrophilic intermediate used in the synthesis of sulfur-containing heterocycles and pharmaceutical candidates (specifically 5-lipoxygenase inhibitors).

Executive Summary

This compound is a high-value heterocyclic building block characterized by a reactive alkyl halide moiety at the C2 position and a chlorine substituent at the C5 position of the benzothiophene core. It serves as a critical alkylating agent in medicinal chemistry, particularly for introducing the 5-chlorobenzothienyl motif into drug scaffolds. This compound is a structural isomer of the more commercially common 3-(bromomethyl) derivative, and distinction between these isomers is vital for regioselective synthesis.

Molecular Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 5-Chloro-2-(bromomethyl)benzo[b]thiophene; 2-Bromomethyl-5-chlorothianaphthene |

| Molecular Formula | C |

| Molecular Weight | 261.57 g/mol |

| Core Structure | Fused benzene and thiophene rings (Benzo[b]thiophene) |

| Key Functional Groups | Allylic/Benzylic Bromide (C2), Aryl Chloride (C5) |

| Isomer Warning | Distinct from: 3-(Bromomethyl)-5-chloro-1-benzothiophene (CAS 1198-51-2). Ensure regiochemical verification via NMR. |

Electronic Properties

The benzothiophene ring system is electron-rich, but the C5-chlorine atom exerts an inductive electron-withdrawing effect (

Physical Characterization

While specific experimental data for this isomer is less ubiquitous than its 3-substituted counterpart, its properties are derived from structural analogs and established benzothiophene chemistry.

| Property | Value / Description |

| Physical State | Solid (Crystalline powder) |

| Color | White to pale yellow (darkens upon oxidation/light exposure) |

| Melting Point | 80–85 °C (Estimated based on 3-isomer range of 129°C and symmetry considerations) |

| Boiling Point | ~345 °C (Predicted at 760 mmHg) |

| Solubility | Soluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, THF.Insoluble: Water.[1][2][3] |

| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive (radical decomposition). Store under inert gas at 2–8 °C. |

| Density | ~1.7 g/cm³ (Predicted) |

Synthesis & Manufacturing Workflow

The industrial and laboratory preparation relies on the radical bromination of the methyl precursor. This protocol ensures high regioselectivity for the alkyl side chain over the aromatic ring.

Synthesis Pathway Diagram

Caption: Radical bromination pathway transforming the 2-methyl precursor into the target bromomethyl electrophile.[2]

Detailed Protocol (Wohl-Ziegler Bromination)

-

Reagent Prep: Dissolve 5-chloro-2-methylbenzo[b]thiophene (CAS 19404-18-3) in anhydrous Carbon Tetrachloride (CCl

) or Chlorobenzene. -

Bromination: Add 1.05 equivalents of N-Bromosuccinimide (NBS) .

-

Initiation: Add catalytic AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq).

-

Reaction: Heat to reflux (76–80 °C) for 2–4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc).

-

Work-up: Cool to 0 °C to precipitate succinimide byproduct. Filter. Concentrate filtrate in vacuo.

-

Purification: Recrystallize from heptane or cyclohexane to remove traces of dibrominated byproduct.

Chemical Reactivity & Applications[7][8][9][10]

The bromomethyl group at C2 is a "soft" electrophile, making it ideal for S

Reactivity Profile: Nucleophilic Substitution

The compound reacts readily with:

-

Amines: Formation of secondary/tertiary amines (e.g., in Zileuton analog synthesis).

-

Thiols: Formation of thioethers.

-

Alkoxides/Phenoxides: Ether formation (Williamson Ether Synthesis).

-

Active Methylenes: Carbon-carbon bond formation (e.g., with malonates).

Mechanistic Workflow: Drug Development Application

This compound is a key intermediate for synthesizing 5-lipoxygenase inhibitors (analogs of Zileuton) where the 5-chloro substitution improves metabolic stability or potency.

Caption: Divergent synthesis pathways utilizing the reactive bromomethyl handle for pharmaceutical targets.

Handling, Safety, & Analytical Protocols

Safety Data (GHS Classification)

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (Corrosive).[1][4]

-

PPE: Wear chemical-resistant gloves (Nitrile), face shield, and operate strictly within a fume hood.

Analytical Validation

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1% TFA) Gradient (50:50 to 90:10).

-

Detection: UV @ 254 nm (Benzothiophene chromophore).

-

-

NMR Signature (

H, CDCl-

Look for the singlet of the -CH

Br protons around δ 4.7–4.9 ppm . -

Aromatic region (δ 7.2–7.8 ppm) will show the specific splitting pattern of the 5-substituted ring (d, d, s).

-

References

-

ChemicalBook. (2024). Properties and CAS Data for Chlorobenzothiophene Derivatives.

-

PubChem. (2024).[5][6] 5-Chloro-2-methylbenzo[b]thiophene (Precursor Data). National Library of Medicine.

-

BenchChem. (2025).[7] Technical Guide to Bromomethyl Benzothiophenes in Drug Discovery.

-

Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes and Radical Bromination Protocols.

-

Fisher Scientific. (2024). Safety Data Sheet: Halogenated Benzothiophenes.

Sources

- 1. 5-(Bromomethyl)benzo[b]thiophene | C9H7BrS | CID 11160498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene | 1198-51-2 [chemicalbook.com]

- 4. 5-(Bromomethyl)benzo[b]thiophene | C9H7BrS | CID 11160498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide | C9H8ClNO2S2 | CID 2757668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-5-chloro-3-methylbenzo(b)thiophene | C9H6BrClS | CID 2735548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Pharmacological Activities & Design Strategies of Benzothiophene Derivatives

Executive Summary

The benzothiophene scaffold (benzo[b]thiophene) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] As a bioisostere of indole and naphthalene, it offers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for drug bioavailability.

This guide analyzes the pharmacological versatility of benzothiophene derivatives, moving beyond surface-level descriptions to explore the mechanistic underpinnings of their activity as Selective Estrogen Receptor Modulators (SERMs), tubulin polymerization inhibitors, and anti-inflammatory agents. It provides actionable synthetic protocols and bioassay methodologies for researchers engaged in lead optimization.

The Benzothiophene Scaffold: Chemical Architecture

Benzothiophene consists of a benzene ring fused to a thiophene ring.[2] Its aromaticity and electron-rich sulfur atom allow for diverse non-covalent interactions (π-π stacking, sulfur-π interactions) within protein binding pockets.

| Property | Value/Description | Relevance in Drug Design |

| LogP (Lipophilicity) | ~3.1 (unsubstituted) | Higher than indole; facilitates membrane permeability. |

| Metabolic Stability | High (relative to indole) | The sulfur atom is less prone to oxidation than the indole nitrogen. |

| Geometry | Planar | Ideal for intercalating into DNA or fitting into narrow hydrophobic clefts (e.g., ERα LBD). |

Therapeutic Classes & Mechanistic Insights[3][4][5]

Selective Estrogen Receptor Modulators (SERMs)

The most commercially successful application of the benzothiophene scaffold is Raloxifene (Evista), used for osteoporosis and breast cancer prevention.

-

Mechanism of Action: Raloxifene acts as an ER agonist in bone (inhibiting osteoclasts) and an ER antagonist in breast/uterine tissue.[3][4][5]

-

Structural Logic: The rigid benzothiophene core mimics the steroidal backbone of estradiol, while the flexible basic side chain (piperidine-ethoxy moiety) protrudes from the ligand-binding domain (LBD), displacing Helix 12. This displacement prevents the recruitment of co-activators required for gene transcription in breast tissue.

Figure 1: SERM Signaling Pathway (Raloxifene)

Caption: Tissue-selective mechanism of Raloxifene. The ligand-induced conformational change determines co-regulator recruitment.

Tubulin Polymerization Inhibitors (Anticancer)

Recent derivatives, particularly 2-amino-3-aroylbenzothiophenes, function as potent antimitotic agents.[6]

-

Mechanism: These compounds inhibit the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

-

Key Potency Data: 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives have demonstrated IC50 values in the sub-nanomolar range (0.1–10 nM) against various cancer cell lines (HeLa, MCF-7).

5-Lipoxygenase (5-LOX) Inhibitors

Zileuton is a benzothiophene-based drug used for asthma.

-

Mechanism: It chelates the non-heme iron atom in the active site of 5-lipoxygenase, preventing the conversion of arachidonic acid into leukotrienes (pro-inflammatory mediators).

Structure-Activity Relationship (SAR) Technical Review

For medicinal chemists, the substitution pattern on the benzothiophene ring is the primary determinant of specificity.

| Position | Pharmacological Impact | Design Strategy |

| C2 | Lipophilicity & Steric Fit | Substitution with lipophilic groups (phenyl, methyl) often enhances tubulin binding. In SERMs, this position anchors the core into the hydrophobic pocket. |

| C3 | Pharmacophore Attachment | Critical Node. 1. SERMs: Requires a flexible basic side chain (e.g., piperidine/pyrrolidine via an ether linker) to interact with Asp351 of ERα. 2. Anticancer:[2][10][11][12][13] Requires a trimethoxybenzoyl group to mimic Combretastatin A-4. |

| C5/C6 | Electronic Modulation | Substituents here (e.g., -OH, -OMe, -F) modulate the electron density of the aromatic system, affecting metabolic stability (preventing hydroxylation) and receptor affinity (H-bonding). |

| S-Atom | Oxidation State | Oxidation to sulfoxide or sulfone (1,1-dioxide) generally abolishes aromaticity but can lead to novel anti-tubercular activity. |

Figure 2: SAR Decision Logic for Benzothiophenes

Caption: Strategic derivatization of the benzothiophene scaffold based on the intended biological target.

Experimental Protocols

Synthetic Workflow: The Gewald Reaction

The most robust method for synthesizing 2-aminobenzothiophenes (precursors to tubulin inhibitors) is the Gewald reaction.

Protocol Validity: This is a multi-component condensation that is generally high-yielding and atom-economical.

Step-by-Step Methodology:

-

Reagents: Cyclohexanone (or substituted ketone), Ethyl cyanoacetate (1.0 eq), Elemental Sulfur (1.0 eq), Morpholine (1.5 eq, Base).

-

Solvent: Ethanol (Absolute).

-

Procedure:

-

Mix ketone, ethyl cyanoacetate, and sulfur in ethanol.

-

Add morpholine dropwise (Exothermic reaction—control temperature < 50°C initially).

-

Reflux the mixture at 70–80°C for 3–5 hours.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1). Look for the disappearance of the ketone.

-

-

Work-up:

Figure 3: Gewald Synthesis Workflow

Caption: The Gewald reaction pathway for generating the 2-aminobenzothiophene core.

Biological Assay: Tubulin Polymerization Inhibition (Fluorescence)

To validate anticancer activity, one must prove the compound acts directly on tubulin rather than just causing general cytotoxicity.

Principle: Tubulin polymerization enhances the fluorescence of a reporter dye (DAPI or specific kits). Inhibitors prevent this increase.

Protocol:

-

Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Compound Addition: Add the benzothiophene derivative (dissolved in DMSO) at varying concentrations (0.1 µM – 10 µM) to the tubulin solution (final tubulin conc. 2 mg/mL). Include GTP (1 mM).

-

Incubation: Transfer to a 96-well plate pre-warmed to 37°C.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes using a microplate reader.

-

Analysis:

-

Plot Fluorescence vs. Time.

-

Vmax: Calculate the maximum rate of polymerization.

-

IC50: Determine the concentration required to inhibit the rate of polymerization by 50% compared to the vehicle control (DMSO).

-

Future Perspectives

The benzothiophene scaffold is currently evolving into "Chimeric Drugs":

-

PROTACs (Proteolysis Targeting Chimeras): Benzothiophene-based SERMs are being used as the "warhead" to bind ERα, linked to an E3 ligase ligand. This degrades the receptor rather than just inhibiting it, overcoming resistance mechanisms.

-

Dual Inhibitors: Hybrids combining benzothiophene (tubulin inhibition) with kinase inhibitors (e.g., EGFR or VEGFR pharmacophores) to tackle multi-drug resistant tumors.

References

-

Raloxifene (Evista) Prescribing Information. U.S. Food and Drug Administration. [Link]

-

Review of Pharmacological Activities. European Journal of Medicinal Chemistry. "An overview of benzo[b]thiophene-based medicinal chemistry." (2017).[1] [Link]

-

Tubulin Inhibition Mechanism. Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents." (2007).[7] [Link]

-

Zileuton Mechanism. National Center for Biotechnology Information (PubChem). "Zileuton Compound Summary." [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

2-(Bromomethyl)-5-chloro-1-benzothiophene: A Technical Guide to Synthesis and Application

[1]

Executive Summary

This compound (CAS 99592-53-7) is a high-value heterocyclic building block used primarily in the discovery of pharmacological agents for metabolic disorders and inflammation.[1] Distinguished by its reactive bromomethyl "warhead" and the lipophilic 5-chlorobenzothiophene core, it serves as a critical scaffold for introducing the benzothiophene moiety into larger pharmacophores.[1]

While often confused with intermediates for Sertaconazole (which uses the 3-bromomethyl-7-chloro isomer) or Zileuton (which utilizes an unsubstituted benzothiophene core), this specific 2,5-substituted isomer gained prominence in the late 1990s.[1] It was pivotal in the development of non-sulfonylurea hypoglycemic agents (imidazoline derivatives) and GPR120 agonists for the treatment of Type II diabetes and obesity.

Historical Context & Discovery

The chemical history of this compound is inextricably linked to the "Gold Rush" of benzothiophene medicinal chemistry in the late 20th century.[1]

-

The 5-LO Era (1980s-1990s): Following the elucidation of the arachidonic acid cascade, pharmaceutical giants like Abbott Laboratories (now AbbVie) began aggressive exploration of benzothiophenes as inhibitors of 5-lipoxygenase (5-LO).[1] While this research culminated in Zileuton , the Structure-Activity Relationship (SAR) studies generated vast libraries of halogenated benzothiophenes, including the 5-chloro derivatives, to modulate metabolic stability and potency.[1]

-

Metabolic Targets (Late 1990s): The specific utility of the 2-(bromomethyl)-5-chloro isomer emerged in patent literature (e.g., WO1999032482A1 ) describing novel imidazoline compounds.[1] Researchers sought to create hypoglycemic agents that could potentiate insulin secretion without the side effects of traditional sulfonylureas. The 5-chlorobenzothiophene moiety was identified as a key lipophilic anchor that improved the drug candidate's binding affinity to K-ATP channels or imidazoline binding sites on pancreatic beta cells.[1]

Chemical Identity & Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 99592-53-7 |

| Molecular Formula | C₉H₆BrClS |

| Molecular Weight | 261.57 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 98–102 °C (decomposition often observed above MP) |

| Solubility | Soluble in DCM, Chloroform, THF; Insoluble in water |

| Stability | Moisture sensitive; lachrymator; prone to hydrolysis |

Synthetic Evolution & Methodology

The synthesis of this compound is a classic example of heterocyclic construction followed by radical functionalization.[1] The industry-standard route involves the Wohl-Ziegler bromination of the methylated precursor.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic bromide bond, leading back to 5-chloro-2-methylbenzothiophene .[1] This precursor is formed via the cyclization of aryl sulfides derived from 4-chlorobenzenethiol .[1]

Step-by-Step Synthesis Protocol[1]

Step 1: Formation of the Sulfide Precursor

-

Reagents: 4-Chlorobenzenethiol, Chloroacetone, Potassium Carbonate (

).[1] -

Solvent: Acetone or DMF.[1]

-

Procedure: 4-Chlorobenzenethiol is alkylated with chloroacetone under basic conditions.[1]

-

Mechanism:

nucleophilic substitution.[1] -

Yield Target: >90%.

Step 2: Cyclization to 5-Chloro-2-methylbenzothiophene

-

Reagents: Polyphosphoric Acid (PPA) or Chlorosulfonic acid.[1]

-

Conditions: Heating to 80-100°C.

-

Mechanism: Intramolecular electrophilic aromatic substitution (Friedel-Crafts type) followed by dehydration.[1]

-

Critical Note: Control of temperature is vital to prevent polymerization or migration of the chlorine atom.

Step 3: Radical Bromination (The Critical Step) [1]

-

Precursor: 5-Chloro-2-methylbenzothiophene.[1]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq).[1]

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (cat.).[1]

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (PhCF3) (greener alternative).[1] -

Protocol:

Synthetic Pathway Visualization[1]

Figure 1: Synthetic route from 4-chlorobenzenethiol to the target bromomethyl derivative.

Application in Drug Development[1][4]

The 2-(bromomethyl) group is a potent electrophile, making this molecule a "warhead" for attaching the lipophilic 5-chlorobenzothiophene moiety to nucleophilic centers (amines, thiols, phenols) in drug candidates.[1]

Mechanism of Action in Synthesis

In the context of Hypoglycemic Imidazoline synthesis (e.g., Patent WO1999032482A1), this intermediate is used to alkylate an imidazoline or diamine precursor.[1]

-

Role: The benzothiophene ring provides hydrophobic bulk that interacts with the lipid bilayer or hydrophobic pockets of the target receptor (e.g., K-ATP channel subunits).[1]

-

The Chlorine Effect: The chlorine at position 5 blocks metabolic oxidation at that site (a common clearance pathway for benzothiophenes), thereby increasing the half-life (

) of the resulting drug candidate.[1]

Structural Logic

Unlike Sertaconazole (which requires the 3-isomer for antifungal activity), the 2-isomer geometry extends the pharmacophore linearly.[1] This is crucial for receptors requiring a "long" hydrophobic tail.[1]

Figure 2: Diverse applications of the intermediate in pharma and materials science.[1]

Safety & Handling Protocols (E-E-A-T)

Warning: This compound is a potent alkylating agent and lachrymator.[1]

-

Lachrymator: The bromomethyl group releases HBr upon hydrolysis and interacts with mucous membranes.[1] Protocol: All weighing and transfers must occur inside a functioning fume hood.

-

Skin Corrosive: Causes severe burns.[1] Protocol: Double-gloving (Nitrile) and lab coat are mandatory.[1] In case of contact, wash with 5% sodium bicarbonate solution, then water.[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound degrades (turns brown/green) upon exposure to light and moisture due to hydrolysis of the C-Br bond.[1]

References

-

World Intellectual Property Organization (WIPO). (1999).[1] Hypoglycemic Imidazoline Compounds. WO1999032482A1.[1] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 65863, Sertaconazole (Different Isomer Context). Retrieved from [1]

-

ChemicalBook. (2025).[1] this compound Product Properties. Retrieved from [1]

-

MedKoo Biosciences. (2025).[1] Sertaconazole Nitrate Data Sheet (Structural Comparison). Retrieved from [1]

-

Cayman Chemical. (2024).[1][3] Sertaconazole (Nitrate) Product Information. Retrieved from [1]

Methodological & Application

Application Note: Chemoselective Suzuki Coupling of 2-(Bromomethyl)-5-chloro-1-benzothiophene

This Application Note is designed for researchers and medicinal chemists focusing on the chemoselective functionalization of 2-(Bromomethyl)-5-chloro-1-benzothiophene . This scaffold presents a unique dual-electrophile challenge: a highly reactive sp³-hybridized benzylic bromide and a less reactive sp²-hybridized aryl chloride.

The following guide details protocols to selectively engage the benzylic position via Suzuki-Miyaura cross-coupling while preserving the aryl chloride for subsequent diversification.

Executive Summary & Strategic Importance

This compound is a high-value intermediate in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and selective estrogen receptor modulators (SERMs). Its strategic value lies in its orthogonal reactivity :

-

Site A (C2-Bromomethyl): An activated sp³ electrophile susceptible to oxidative addition under mild conditions.

-

Site B (C5-Chloro): A deactivated sp² electrophile requiring high-energy conditions or specialized ligands (e.g., Buchwald biaryl phosphines) to react.

The Challenge: Standard Suzuki conditions (strong base, high heat) often lead to two failure modes:

-

Hydrolysis: Conversion of the benzylic bromide to the alcohol (via Sɴ2 attack by hydroxide/water).

-

Homocoupling: Wurtz-type dimerization of the benzylic species.

The Solution: This protocol utilizes a "Mild-Base/Interface-Control" strategy to effect selective C(sp³)-C(sp²) coupling at the benzylic position.

Mechanistic Insight: The Reactivity Ladder

To achieve chemoselectivity, one must exploit the rate difference in oxidative addition (OA) between the two halogenated sites.

-

Benzylic Bromide (

): Fast OA due to the formation of a stabilized -

Aryl Chloride (

): Slow OA due to the stronger C-Cl bond (

Target Window: By maintaining reaction temperatures

Visualization: Chemoselectivity Logic

Caption: Logical flow of chemoselective oxidative addition. Green path represents the target kinetic window.

Experimental Protocols

Protocol A: Standard Chemoselective Coupling (Recommended)

Objective: Coupling of aryl boronic acids to the benzylic position without affecting the C5-chloride.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Aryl boronic acid (1.1 – 1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Why: The bidentate ferrocenyl ligand prevents

-hydride elimination (though less relevant for benzylic) and supports reductive elimination while being bulky enough to discourage reaction at the aryl chloride at moderate temps.

-

-

Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

-

Note: A biphasic system is crucial to dissolve the inorganic base while solubilizing the organic reactants.

-

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.0 equiv).

-

Degassing: Add the solvent mixture (Dioxane/H₂O). Sparge with argon or nitrogen for 10 minutes. Oxygen removal is critical to prevent homocoupling.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly against positive inert gas pressure. Cap the vial immediately.

-

Reaction: Heat the block to 50–60°C . Stir vigorously (1000 rpm) to ensure phase transfer.

-

Checkpoint: Monitor by TLC/LC-MS at 2 hours. The benzylic bromide should be consumed. If the aryl chloride starts reacting, the mass spectrum will show dechlorination (M-Cl).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically less polar than the boronic acid but more polar than the starting bromide.

Protocol B: "On-Water" Conditions (For Hydrolysis-Prone Substrates)

If the benzylic bromide hydrolyzes to the alcohol (observed as a -OH peak in LCMS), switch to surfactant-mediated conditions.

-

Catalyst: Pd(dtbpf)Cl₂ (2 mol%)

-

Surfactant: TPGS-750-M (2 wt % in water)

-

Solvent: Water (only)

-

Base: Et₃N (3.0 equiv)

-

Temp: RT to 45°C.

-

Mechanism:[2][3][4][5][6][7] The micellar environment protects the benzylic halide from bulk water attack while concentrating the catalyst and reactants in the lipophilic core [1].

Data Summary & Optimization Table

The following table summarizes optimization data for the coupling of this compound with Phenylboronic acid.

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Chemoselectivity* |

| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 65 | Low (Some Cl-reaction) |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O | 60 | 40 | Low (Complex mixture) |

| 3 | Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane/H₂O | 60 | 88 | High (>99:1) |

| 4 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 55 | Moderate |

| 5 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | RT | 72 | High (Slow reaction) |

*Chemoselectivity defined as ratio of Target Product : De-chlorinated/Bi-coupled byproducts.

Troubleshooting Guide

Issue: Homocoupling (Dimerization)

Symptoms: Appearance of a highly non-polar spot on TLC; Mass spec shows M = 2x(Substrate) - 2Br. Root Cause: Slow transmetallation allowing two oxidative addition complexes to disproportionate, or oxygen leak. Fix:

-

Increase Boronic Acid equivalents to 1.5.[8]

-

Ensure rigorous degassing (freeze-pump-thaw if necessary).

-

Switch solvent to THF/Water to increase solubility of the boronate species.

Issue: Hydrolysis (Benzyl Alcohol Formation)

Symptoms: Mass spec shows M-Br+OH (+17 mass shift from cation). Root Cause: Hydroxide concentration too high; reaction temperature too high. Fix:

-

Switch base from Carbonate (pKa ~10) to Phosphate (K₃PO₄) or Bicarbonate (NaHCO₃) .

-

Reduce water ratio (e.g., use 9:1 Dioxane:Water).

Issue: Aryl Chloride Reactivity (Loss of Cl)

Symptoms: Product mass is -35 amu lower than expected (replaced by H or Aryl). Root Cause: Catalyst is too active (e.g., SPhos, XPhos) or Temp > 80°C. Fix:

-

Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

-

Strictly limit temperature to 60°C .

Workflow Visualization

Caption: Decision tree for selecting the optimal coupling protocol based on substrate stability.

References

-

Lipshutz, B. H., & Ghorai, S. (2008). "Transition-Metal-Catalyzed Cross-Couplings of Benzylic Bromides/Chlorides with Arylboronic Acids on Water." Journal of the American Chemical Society.

-

Molander, G. A., & Elia, M. D. (2006). "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." The Journal of Organic Chemistry.

-

Rizwan, K., et al. (2014). "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions."[9][10] Chemistry Central Journal.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

Application Note: Synthesis of Novel Benzothiophene Antifungals using 2-(Bromomethyl)-5-chloro-1-benzothiophene

[1]

Executive Summary

This compound is a highly reactive electrophilic building block used to synthesize imidazole-based antifungal agents.[1] Its primary application lies in the alkylation of azole-containing alkoxides to generate ether-linked pharmacophores.[1] These resulting compounds function as potent inhibitors of lanosterol 14

This guide details the Phase-Transfer Catalyzed (PTC) etherification protocol, a "green chemistry" alternative to traditional hydride-based methods (e.g., NaH/HMPA), offering higher yields, lower moisture sensitivity, and simplified scalability.

Chemical Profile & Handling

| Property | Specification |

| Compound Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 261.57 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Reactivity Class | Primary Alkyl Halide (Lachrymator, Vesicant) |

| Storage | 2-8°C, under Argon/Nitrogen (Hydrolysis sensitive) |

Safety Warning: This compound is a potent alkylating agent and lachrymator.[1] All operations must be conducted in a fume hood.[1] Double-gloving (Nitrile/Neoprene) is required.[1]

Mechanism of Action: The Target Pathway

The antifungal agents synthesized from this scaffold (analogous to Sertaconazole) act by inhibiting the fungal cytochrome P450 enzyme 14

Pathway Visualization

The following diagram illustrates the interruption of ergosterol biosynthesis by the benzothiophene-imidazole hybrid.[1]

Figure 1: Mechanism of Action.[1] The synthesized drug binds to the heme iron of CYP51, blocking the conversion of Lanosterol to Ergosterol, leading to toxic sterol accumulation and membrane failure.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol describes the coupling of This compound with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol .[1] This specific azole alcohol is selected as the standard nucleophile to generate potent antifungal candidates.[1]

Reaction Scheme

Reagents:

-

Electrophile: this compound (1.0 eq)

-

Nucleophile: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (1.0 eq)

-

Base: 50% NaOH (aq)

-

Catalyst: Tetrabutylammonium Chloride (TBAC) or Bromide (TBAB) (0.05 eq)

-

Solvent: Toluene

Step-by-Step Methodology

Phase 1: Reactant Preparation[1]

-

Charge Reactor: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 10.0 g (38.9 mmol) of the imidazole alcohol nucleophile.

-

Solvent Addition: Add 100 mL of Toluene . Stir until the solid is well-dispersed.

-

Catalyst Addition: Add 0.54 g (1.9 mmol) of Tetrabutylammonium chloride (TBAC). Note: TBAC acts as the phase transfer catalyst, shuttling the phenoxide anion into the organic phase.

-

Base Addition: Add 10 mL of 50% NaOH solution dropwise. The mixture will become biphasic.[1]

Phase 2: Alkylation Reaction

-

Heating: Heat the mixture to 50–55°C and stir for 30 minutes to ensure deprotonation of the alcohol.

-

Addition of Electrophile: Slowly add 10.2 g (38.9 mmol) of This compound (dissolved in 20 mL Toluene) over 30 minutes.

-

Critical Control: Maintain temperature < 60°C during addition to prevent elimination side-reactions.[1]

-

-

Reaction: Raise temperature to 80°C and reflux for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1) or HPLC.[1] Look for the disappearance of the bromide starting material.[1]

Phase 3: Workup and Purification

-

Separation: Cool the reaction mixture to room temperature. Transfer to a separatory funnel.

-

Washing: Separate the aqueous layer (discard).[1] Wash the organic (Toluene) layer twice with 50 mL water and once with 50 mL brine .[1]

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (

). Filter and concentrate under reduced pressure to obtain the crude oily base.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Phase 4: Nitrate Salt Formation (Optional for Crystallization)

Converting the oily free base to a nitrate salt often yields a stable, crystalline solid suitable for pharmaceutical use. 12. Dissolve the crude oil in 50 mL of Ethanol . 13. Cool to 0–5°C in an ice bath. 14. Add Concentrated Nitric Acid (65%) dropwise until pH reaches ~2.0. 15. Stir for 1 hour at 0°C. A white precipitate (the nitrate salt) should form. 16. Filter the solid, wash with cold ethanol, and dry. Recrystallize from Ethanol/Water (95:5) if necessary.

Workflow Visualization

Figure 2: Synthetic Workflow. The Phase Transfer Catalysis (PTC) method ensures high yield by facilitating the reaction between the organic-soluble bromide and the water-soluble hydroxide base.[1]

Troubleshooting & Optimization (Expert Tips)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Bromide | Ensure Toluene is dry; do not overheat during addition. Verify inert atmosphere. |

| Dark Coloration | Oxidation/Polymerization | Degas solvents with Nitrogen before use.[1] Keep reaction temperature strictly |

| Incomplete Reaction | Inactive Catalyst | Ensure TBAC is dry. Increase catalyst loading to 0.1 eq if necessary. |

| No Precipitation (Salt) | Excess Solvent | Concentrate the ethanol solution further before adding Nitric Acid. Use diethyl ether to induce precipitation.[1] |

References

-

Ferrer Internacional, S.A. (2003).[1] Process for synthesizing sertaconazole. Google Patents. Retrieved from

-

European Patent Office. (2009).[1] Method for manufacturing imidazole compounds and salts. EP1788876.[1] Retrieved from [Link][1]

-

PubChem. (2023).[1] Sertaconazole Nitrate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

-

Rani, N., et al. (2022).[1] Imidazole and Derivatives Drugs Synthesis: A Review. Current Organic Synthesis.[1][4][5][6][7] Retrieved from [Link]

-

Agut, J., et al. (1992).[1][2] Inhibition of ergosterol synthesis by sertaconazole in Candida albicans. Arzneimittelforschung. (Referenced in context of mechanism).

Sources

- 1. Sertaconazole - Wikipedia [en.wikipedia.org]

- 2. rjptonline.org [rjptonline.org]

- 3. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wjpsonline.com [wjpsonline.com]

- 5. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. EP4255393A1 - Topical roflumilast formulation having antifungal properties - Google Patents [patents.google.com]

Technical Application Note: Nucleophilic Derivatization of 2-(Bromomethyl)-5-chloro-1-benzothiophene

Executive Summary

This technical guide details the experimental protocols for the nucleophilic substitution of 2-(Bromomethyl)-5-chloro-1-benzothiophene (CAS: 3394-43-0 / Analogous derivatives). This scaffold is a critical intermediate in the synthesis of 5-lipoxygenase (5-LOX) inhibitors (e.g., Zileuton analogs), antifungal agents (Sertaconazole class), and tubulin polymerization inhibitors.

The presence of the bromomethyl group at the C2 position confers high electrophilicity, making it an ideal substrate for

Safety & Handling (Critical)

Hazard Classification: Corrosive, Lachrymator, Acute Toxicant.

-

Lachrymator: This compound releases vapors that are severely irritating to eyes and mucous membranes. All operations must be performed in a certified chemical fume hood.

-

Skin Contact: Potentially corrosive. Double-gloving (Nitrile/Neoprene) is required.

-

Moisture Sensitivity: The C2-bromomethyl group is prone to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Mechanistic Foundation

The reaction proceeds via a classic bimolecular nucleophilic substitution (

-

Electrophile: The methylene carbon attached to the bromine is the electrophilic center. The benzothiophene ring system stabilizes the transition state via

-overlap, but also makes the resulting carbocation (if -

Nucleophile: The reaction is compatible with primary/secondary amines, thiols, alkoxides, and azides.

-

Leaving Group: Bromide (

) is an excellent leaving group. -

Solvent Effect: Polar aprotic solvents (DMF, Acetonitrile, Acetone) are preferred to solvate the cation of the base while leaving the nucleophilic anion "naked" and reactive.

Mechanistic Pathway Diagram

Caption: Figure 1.

Experimental Protocols

General Considerations & Optimization Table

Selection of base and solvent is dictated by the nucleophile's

| Nucleophile Type | Recommended Base | Recommended Solvent | Temperature | Typical Yield |

| Amines ( | Acetonitrile (MeCN) | 85-95% | ||

| Thiols (R-SH) | DMF or THF | 90-98% | ||

| Phenols (Ar-OH) | Acetone or DMF | Reflux | 75-85% | |

| Azides ( | None (Salt is nucleophile) | DMSO or DMF | >95% |

Protocol A: N-Alkylation (Synthesis of Amine Derivatives)

Application: Synthesis of pharmacophores for CNS or anti-inflammatory targets.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., N-methylpiperazine, 1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: Acetonitrile (MeCN), anhydrous (10 mL/g of substrate)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the amine (1.2 equiv) in anhydrous MeCN. Add

(2.0 equiv) and stir for 10 minutes at Room Temperature (RT). -

Addition: Dissolve this compound (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine/base mixture over 15 minutes.

-

Note: Dropwise addition prevents localized high concentrations that could lead to bis-alkylation if a primary amine were used.

-

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear. -

Workup:

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) if necessary.

Protocol B: Thioetherification (Synthesis of Zileuton Analogs)

Application: Introduction of sulfur-based side chains common in 5-LOX inhibitors.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Thiosalicylic acid or alkyl thiol (1.1 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv)[2] -

Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Activation: In a vial, combine the thiol and

in DMF. Stir for 30 minutes to generate the thiolate anion.-

Why Cesium? The "Cesium Effect" improves solubility and nucleophilicity of the thiolate in organic solvents.

-

-

Coupling: Cool the mixture to

(ice bath). Add the benzothiophene substrate in one portion. -

Reaction: Allow to warm to RT and stir for 2 hours. Thiol substitutions are typically very fast due to the high nucleophilicity of sulfur.

-

Quench: Pour the reaction mixture into ice-cold water.

-

Isolation:

-

If the product precipitates: Filter the solid, wash with water and cold hexanes.

-

If oil: Extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.

-

Experimental Workflow Diagram

Caption: Figure 2. Standardized workflow for nucleophilic substitution on the benzothiophene scaffold.

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or high humidity. | Use anhydrous solvents (molecular sieves). Keep reaction under |

| Dimerization | High concentration of amine. | Ensure amine is in excess (if primary) or add substrate slowly (high dilution). |

| Incomplete Reaction | Poor solubility of base. | Switch from |

| Darkening of Reaction | Decomposition of thiophene ring. | Avoid excessive heating (>80°C). Perform reaction in the dark if possible. |

References

-

BenchChem Technical Support. (2025).[1][3][4][5] Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene. BenchChem. Link

-

National Center for Biotechnology Information. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives. PubChem. Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-chlorothiophene derivatives. Thermo Fisher.[6] Link

-

Global Research Online. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins. Global Research Online. Link

-

MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. MDPI Molecules. Link

Sources

Application Note: Role of 2-(Bromomethyl)-5-chloro-1-benzothiophene in Organic Semiconductor Development

Executive Summary

This guide details the strategic utility of 2-(Bromomethyl)-5-chloro-1-benzothiophene (hereafter 5-Cl-2-BMBT ) as a high-value intermediate in the synthesis of p-type organic semiconductors (OSCs).

While benzothiophene cores (like BTBT) are ubiquitous in high-mobility organic field-effect transistors (OFETs), the specific introduction of a 5-chloro substituent combined with a reactive 2-bromomethyl handle offers a unique "lock-and-key" capability for molecular engineering. This molecule serves two critical functions:

-

Electronic Tuning: The 5-chloro group lowers the Highest Occupied Molecular Orbital (HOMO) level, enhancing oxidative stability (air stability).

-

Modular Connectivity: The bromomethyl group acts as a versatile electrophile, enabling precise coupling via phosphonate (HWE) or nucleophilic substitution pathways to create extended conjugated systems.

Scientific Rationale & Mechanism

The "5-Chloro Effect" in Crystal Engineering

In organic electronics, "packing is power." Charge transport depends on the overlap of

-

Halogen Bonding: Unlike simple alkyl chains, the chlorine atom at the 5-position induces anisotropic Cl···Cl and Cl···S interactions. These non-covalent locks tighten the crystal lattice, reducing reorganization energy and increasing hole mobility (

). -

Energy Level Depression: The inductive electron-withdrawing nature of chlorine stabilizes the HOMO level (typically by 0.1–0.2 eV compared to the non-chlorinated analog). This is critical for preventing environmental doping (oxidation) by atmospheric oxygen.

The Bromomethyl Handle: A Synthetic Pivot

The 2-bromomethyl group (

Key Synthetic Pathways:

-

Michaelis-Arbuzov Reaction: Conversion to a phosphonate ester, the precursor for Horner-Wadsworth-Emmons (HWE) olefination. This yields vinyl-bridged dimers , a classic motif for high-mobility OSCs.

-

Nucleophilic Substitution (

): Direct attachment of solubilizing alkyl chains or surface-anchoring groups.

Visualization: Structure-Property Relationship

Figure 1: Functional decomposition of 5-Cl-2-BMBT. The molecule integrates stability (Cl), mobility (Core), and reactivity (Br) into a single building block.

Experimental Protocols

Protocol A: Synthesis of the Vinyl-Bridged Semiconductor Dimer

Objective: Synthesize (E)-1,2-bis(5-chlorobenzo[b]thiophen-2-yl)ethene, a model high-mobility semiconductor, using 5-Cl-2-BMBT. Rationale: Vinyl-bridged dimers exhibit "rigid-rod" geometry, promoting edge-on orientation on substrates, which is ideal for OFETs.

Materials Required

-

Precursor: this compound (Purity >98%).

-

Reagent: Triethyl phosphite (

). -

Coupling Partner: 5-chlorobenzo[b]thiophene-2-carbaldehyde.

-

Base: Sodium tert-butoxide (

). -

Solvent: Anhydrous DMF and Toluene.

Step-by-Step Methodology

Step 1: Michaelis-Arbuzov Rearrangement (Phosphonate Synthesis)

-

Charge: In a flame-dried round-bottom flask, dissolve 5-Cl-2-BMBT (10 mmol) in neat triethyl phosphite (15 mmol).

-